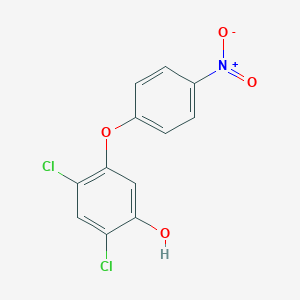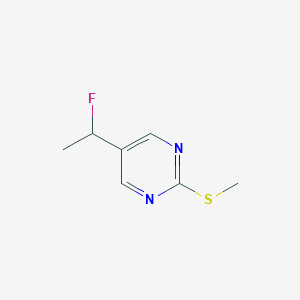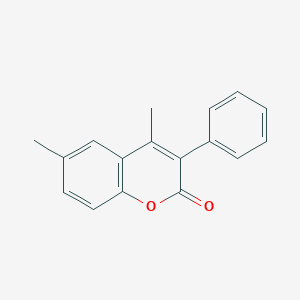
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde, also known as TMDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDCA is a chiral molecule that has a unique structure, making it an interesting subject for scientific research.
Applications De Recherche Scientifique
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde can be used as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral alcohols, amino acids, and other chiral compounds. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been explored for its potential use in the development of new drugs and pharmaceuticals due to its unique structure.
Mécanisme D'action
The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not well understood. However, it has been suggested that (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde may act as a chiral auxiliary in various reactions, facilitating the formation of chiral compounds. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chiral molecule, making it an interesting subject for research in the field of chiral chemistry. However, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has limitations in terms of its stability and reactivity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. One area of research could be the development of new drugs and pharmaceuticals based on the antioxidant and anti-inflammatory properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. Another area of research could be the synthesis of new chiral compounds using (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a building block. Additionally, the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde could be further explored to gain a better understanding of its biological effects. Overall, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown great potential for various applications in scientific research, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-methanol with sodium chlorite and acetic acid. The reaction results in the formation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a white solid with a melting point of 46-48°C. The synthesis method is relatively simple and can be performed in a laboratory setting with ease.
Propriétés
Numéro CAS |
112709-69-0 |
|---|---|
Nom du produit |
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1 |
Clé InChI |
BWFCUWGVXQIDQS-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CC1C(OC(O1)(C)C)C=O |
SMILES canonique |
CC1C(OC(O1)(C)C)C=O |
Synonymes |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



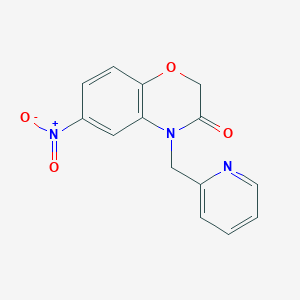
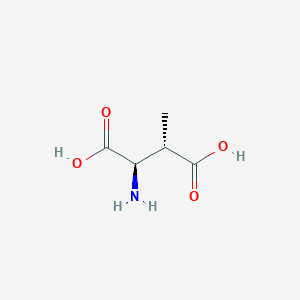
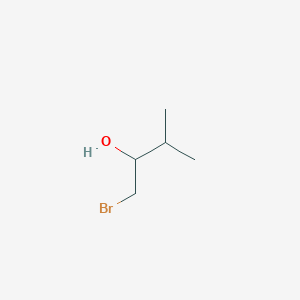
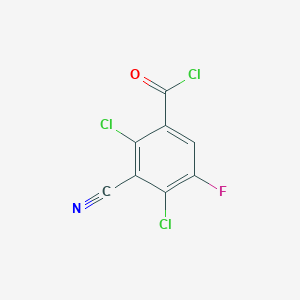
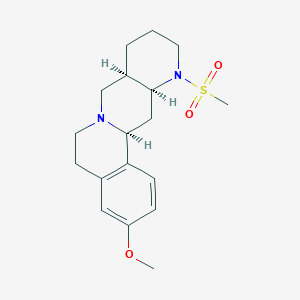
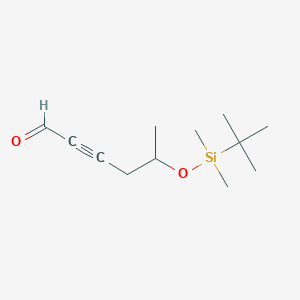
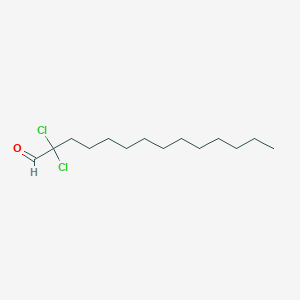
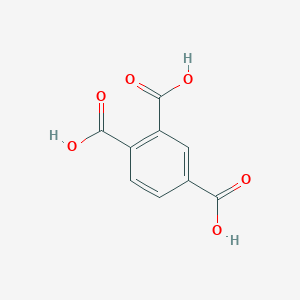
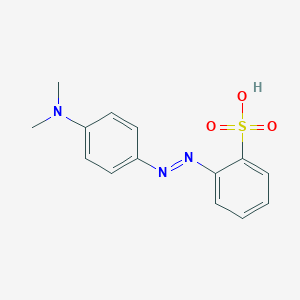
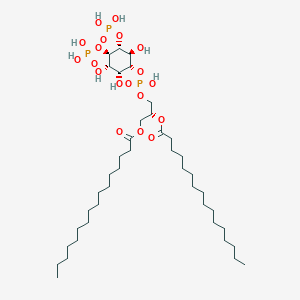
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
